molecular formula C10H13Cl2N B13982660 (R)-1-(3,5-dichlorophenyl)butylamine

(R)-1-(3,5-dichlorophenyl)butylamine

Cat. No.: B13982660
M. Wt: 218.12 g/mol
InChI Key: IMVDRLWKHIGJPR-SNVBAGLBSA-N
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Description

®-1-(3,5-dichlorophenyl)butylamine is an organic compound characterized by the presence of a butylamine group attached to a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-dichlorophenyl)butylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with butylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,5-dichlorophenyl)butylamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-dichlorophenyl)butylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(3,5-dichlorophenyl)butylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-(3,5-dichlorophenyl)butylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,5-dichlorophenyl)ethylamine
  • ®-1-(3,5-dichlorophenyl)propylamine
  • ®-1-(3,5-dichlorophenyl)isobutylamine

Uniqueness

®-1-(3,5-dichlorophenyl)butylamine is unique due to its specific structural features, such as the butylamine group and the 3,5-dichlorophenyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

(1R)-1-(3,5-dichlorophenyl)butan-1-amine

InChI

InChI=1S/C10H13Cl2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1

InChI Key

IMVDRLWKHIGJPR-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=CC(=C1)Cl)Cl)N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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